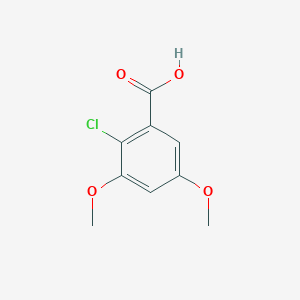
2-Chloro-3,5-dimethoxybenzoic acid
Vue d'ensemble
Description
2-Chloro-3,5-dimethoxybenzoic acid is a chemical compound with the CAS Number: 1134-08-3 . It has a molecular weight of 216.62 . The IUPAC name for this compound is 2-chloro-3,5-dimethoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,5-dimethoxybenzoic acid is1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3,5-dimethoxybenzoic acid are not available, it’s known that similar compounds like 3,5-Dimethoxybenzoic acid can be used as reactants for the synthesis of various compounds .Physical And Chemical Properties Analysis
2-Chloro-3,5-dimethoxybenzoic acid has a melting point range of 181-185 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Optimization : In the field of organic synthesis, 2-Chloro-3,5-dimethoxybenzoic acid has been identified as a side product in the synthesis of 3,4-dimethoxybenzoic acid. An optimization study for this synthesis process highlighted the influence of different variables on the yield and formation of this side product (Bjørsvik & Norman, 1999).
Crystallography and Molecular Interactions : Research in crystallography revealed that 3,5-Dimethoxybenzoic acid is planar and forms hydrogen-bonded cyclic dimers. This study provides insight into the molecular interactions and structural properties of substances related to 2-Chloro-3,5-dimethoxybenzoic acid (Lynch et al., 1994).
Chemical Characterization and Industrial Application : An article focused on the synthesis and characterization of 3,5-Dimethoxyphthalic Anhydride, derived from methyl 3,5-dimethoxybenzoate, which is a related compound to 2-Chloro-3,5-dimethoxybenzoic acid. This research has implications for industrial applications in synthesizing various compounds (Liu Zuliang, 2007).
Environmental Photochemistry : A study on the photochemical behavior of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), which is structurally similar to 2-Chloro-3,5-dimethoxybenzoic acid, revealed novel pH-dependent photosubstitution pathways in aqueous solutions. This research is significant for understanding environmental photochemistry (Dallin et al., 2009).
Medicinal Intermediate Synthesis : In the medicinal chemistry domain, 3,5-dimethoxybenzoic acid, a compound related to 2-Chloro-3,5-dimethoxybenzoic acid, has been used in a new process for synthesizing intermediates for HIV restrainers, highlighting its potential in pharmaceutical applications (Zhang et al., 2007).
Mécanisme D'action
Target of Action
It is known that this compound can be used as a reagent in organic synthesis .
Mode of Action
It is known to be an electrophilic compound . Electrophiles are species that are attracted to electrons and tend to accept electrons to form a new bond. This property allows 2-Chloro-3,5-dimethoxybenzoic acid to interact with other compounds in organic synthesis reactions.
Biochemical Pathways
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of an organoboron compound (like 2-Chloro-3,5-dimethoxybenzoic acid) with a halide or pseudohalide using a palladium catalyst .
Propriétés
IUPAC Name |
2-chloro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQJAFDUZIGZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dimethoxybenzoic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)
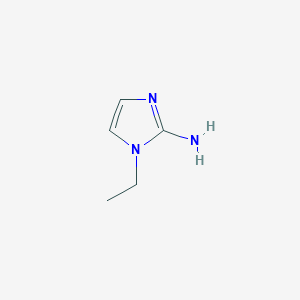

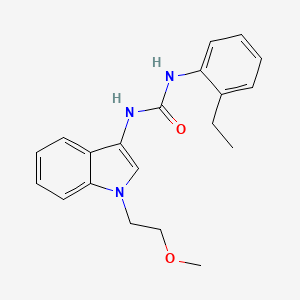
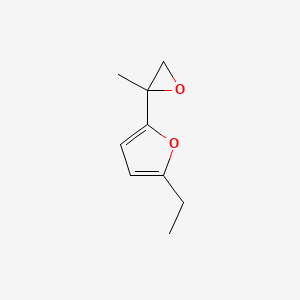

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2930502.png)

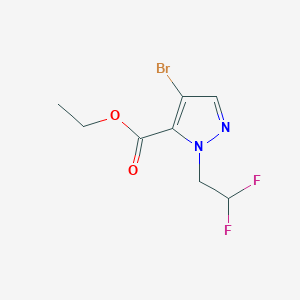

![3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2930508.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2930510.png)
![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)